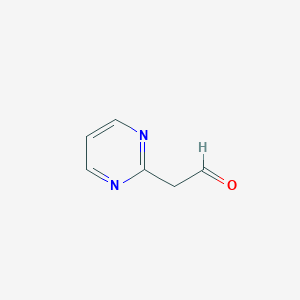

2-(Pyrimidin-2-YL)acetaldehyde

描述

2-(Pyrimidin-2-YL)acetaldehyde is an organic compound that features a pyrimidine ring attached to an acetaldehyde group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various heterocyclic compounds.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-YL)acetaldehyde typically involves the reaction of pyrimidine derivatives with aldehydes under controlled conditions. One common method is the condensation of pyrimidine-2-carbaldehyde with formaldehyde in the presence of a base, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or ruthenium, can facilitate the reaction under milder conditions and improve the efficiency of the synthesis .

化学反应分析

Types of Reactions: 2-(Pyrimidin-2-YL)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 2-(Pyrimidin-2-YL)acetic acid.

Reduction: 2-(Pyrimidin-2-YL)ethanol.

Substitution: Various substituted pyrimidine derivatives.

科学研究应用

2-(Pyrimidin-2-YL)acetaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research has shown its potential in developing drugs with antimicrobial, antiviral, and anticancer properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

作用机制

The mechanism of action of 2-(Pyrimidin-2-YL)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The pyrimidine ring can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

相似化合物的比较

- 2-(Pyridin-2-YL)acetaldehyde

- 2-(Pyrimidin-4-YL)acetaldehyde

- 2-(Pyrimidin-5-YL)acetaldehyde

Comparison: 2-(Pyrimidin-2-YL)acetaldehyde is unique due to the position of the aldehyde group on the pyrimidine ring, which influences its reactivity and biological activity. Compared to 2-(Pyridin-2-YL)acetaldehyde, it has a different electronic structure, leading to distinct chemical and biological properties .

生物活性

2-(Pyrimidin-2-YL)acetaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula , is particularly notable for its interactions with biological systems, influencing various biochemical pathways and demonstrating therapeutic potential.

The primary biological activity of this compound is linked to its inhibition of collagen prolyl 4-hydroxylases . This enzyme plays a crucial role in collagen synthesis, and its inhibition can lead to decreased collagen production, which may have implications for fibrotic diseases.

Biochemical Pathways

- Collagen Synthesis Pathway : The interaction of this compound with collagen prolyl 4-hydroxylases affects the collagen synthesis pathway, potentially reducing fibrosis in tissues.

- Cellular Effects : Studies have shown that pyrimidine derivatives, including this compound, exhibit anti-fibrotic activities by inhibiting collagen expression and reducing hydroxyproline levels in cell culture models.

Research Findings

Recent research highlights the multifaceted roles of this compound in various biological contexts:

- Antifibrotic Activity : In vitro studies indicate that this compound can effectively inhibit collagen production, making it a candidate for further investigation in treating fibrotic conditions.

- Antimicrobial and Antiviral Properties : Preliminary findings suggest that this compound may possess antimicrobial and antiviral activities, although more extensive studies are required to confirm these effects.

- Cancer Research : The compound's ability to modulate cellular pathways suggests potential applications in cancer therapy, particularly in targeting fibrotic tumors or enhancing drug delivery mechanisms.

Case Studies

A number of case studies have been conducted to explore the biological activities of this compound:

- Study on Fibrosis : In a controlled laboratory setting, researchers treated fibroblast cell lines with varying concentrations of the compound. Results indicated a significant reduction in collagen synthesis compared to untreated controls, supporting its role as an anti-fibrotic agent.

- Antimicrobial Testing : In another study, the compound was evaluated against several bacterial strains. The results demonstrated moderate antimicrobial activity, warranting further exploration into its mechanism and efficacy as an antimicrobial agent.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| 2-(Pyridin-2-YL)acetaldehyde | Moderate antifibrotic activity | Different electronic structure affecting reactivity |

| 2-(Pyrimidin-4-YL)acetaldehyde | Limited data on biological activity | Positioning of functional groups alters properties |

| 2-(Pyrimidin-5-YL)acetaldehyde | Potentially similar but less studied | Variations in substitution patterns |

常见问题

Q. Basic: What are the standard synthetic routes for 2-(Pyrimidin-2-YL)acetaldehyde, and how can purity be ensured?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thioether-linked derivatives can be prepared by reacting pyrimidine-2-thiols with haloacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Post-synthesis, purity is validated using HPLC (≥95% purity) and characterized via -/-NMR to confirm structural integrity. Recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to remove unreacted starting materials .

Q. Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation?

Answer:

- Spectroscopy: -NMR (δ 8.5–9.0 ppm for pyrimidine protons) and -NMR (δ ~160 ppm for carbonyl groups) are critical. High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

- Crystallography: Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond lengths (e.g., C-S bonds ~1.78 Å in thioether derivatives) and torsion angles. Monoclinic systems (space group P21/c) are common, with unit cell parameters a = 6.57 Å, b = 22.47 Å .

Q. Advanced: How should researchers resolve discrepancies in reported physical properties (e.g., density, boiling point)?

Answer:

Discrepancies may arise from impurities or measurement techniques. For example:

- Density: Compare experimental values (e.g., 1.336 g/cm³ ) with computational predictions (DFT calculations at B3LYP/6-31G* level).

- Boiling point: Use differential scanning calorimetry (DSC) to determine decomposition temperatures. If literature values vary (e.g., 287.5°C vs. lower estimates), validate via thermogravimetric analysis (TGA) under inert atmospheres.

- Best practice: Replicate measurements using standardized protocols (e.g., ASTM methods) and report solvent/purity conditions .

Q. Advanced: What strategies optimize the synthesis of coordination polymers using this compound derivatives?

Answer:

- Ligand design: Introduce sulfanyl or carboxylate groups (e.g., 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid) to enhance metal-binding affinity. These ligands form stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) in aqueous/ethanol solutions .

- Solvent selection: Use DMF/water mixtures to improve solubility and crystal growth.

- Characterization: Monitor polymerization via FT-IR (shift in ν(C=O) from ~1700 to 1650 cm⁻¹ upon coordination) and PXRD to confirm crystallinity .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods due to potential volatility (vapor pressure: 0.00115 mmHg at 25°C ).

- Spill management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. Advanced: How can reaction yields be improved for derivatives like 2-(Pyrimidin-2-YL)acetamide?

Answer:

- Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-functionalized derivatives. Optimize ligand-to-metal ratios (1:1 to 2:1) to reduce side reactions.

- Solvent optimization: Use anhydrous THF or DMF to stabilize intermediates.

- Workup: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. Advanced: What computational tools predict the reactivity of this compound in nucleophilic environments?

Answer:

- DFT modeling: Gaussian 09 or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., carbonyl carbon).

- Docking studies: AutoDock Vina evaluates binding affinities with biological targets (e.g., kinase active sites) for drug design applications .

- Validation: Compare computed IR spectra with experimental data to confirm accuracy .

Q. Basic: How is the environmental impact of this compound assessed?

Answer:

属性

IUPAC Name |

2-pyrimidin-2-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLRQSBIYPFIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619123 | |

| Record name | (Pyrimidin-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120455-86-9 | |

| Record name | 2-Pyrimidineacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120455-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrimidin-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。